Product packaging for Lithium hexafluorotitanate(Cat. No.:CAS No. 21729-09-9)

Lithium hexafluorotitanate

Cat. No.: B1164913
CAS No.: 21729-09-9
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Description

Lithium hexafluorotitanate (Li₂TiF₆) is an inorganic compound of lithium, fluorine, and titanium that serves as a critical precursor in advanced materials science and energy storage research . This research-grade material is primarily investigated for its applications in next-generation lithium-ion and solid-state battery electrolytes, where it contributes to enhanced energy density and stability . Its utility also extends to other fields, including advanced ceramics, optical coatings, and as a component in electrolytic processes and metal surface treatments . The compound is characterized by its ionic crystalline structure, belonging to the tetragonal crystal system with a space group of P42/mnm . It is generally synthesized by the reaction of titanium hydroxide or oxide with lithium fluoride in hydrofluoric acid . This compound is hygroscopic and requires careful handling; it is stable under dry conditions but can decompose upon contact with moisture, potentially releasing hydrogen fluoride (HF) . It is therefore essential to handle this material in a dry, inert environment such as a glovebox and to use appropriate personal protective equipment . The global market for this compound is evolving, driven by technological innovation and the demand for high-performance materials in the clean energy sector . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any human use. All sales are final.

Properties

CAS No.

21729-09-9

Molecular Formula

C2H6O2.Li

Origin of Product

United States

Synthetic Methodologies for Lithium Hexafluorotitanate

Solution-Based Approaches to Compound Preparation

Solution-based synthesis is a common and effective method for producing Lithium hexafluorotitanate (Li₂TiF₆). This approach involves dissolving precursor materials in a suitable solvent, initiating a chemical reaction to form the desired compound, and then isolating the product from the solution. A key advantage of this method is the ability to achieve high purity in the final product. google.compatsnap.com

The quality and preparation of the initial raw materials are critical for a successful synthesis. The primary components required are a titanium source and a lithium source, which are typically prepared as suspensions or solutions before reacting.

Titanium dioxide (TiO₂) is a frequently used precursor for synthesizing Li₂TiF₆. patsnap.comresearchgate.net The synthesis process often begins by preparing a suspension of titanium dioxide powder. For example, a 25% suspension of TiO₂ can be created, which is then reacted with hydrofluoric acid under conditions of heating and stirring. patsnap.com This initial step does not directly form the final product but creates a crucial intermediate, fluorotitanic acid (H₂TiF₆). patsnap.comsemanticscholar.org The reaction involves the dissolution of the solid TiO₂ in the acid. semanticscholar.orgresearchgate.net Research has shown that the interaction of anatase titanium oxide or titanium hydroxide with hydrofluoric acid and a lithium source can lead to a product yield of up to 97.1%. researchgate.net

Titanium PrecursorPreparation MethodIntermediate Product
Titanium Dioxide (TiO₂)Prepared as a suspension (e.g., 25%) in water. patsnap.comFluorotitanic Acid (H₂TiF₆) solution. patsnap.com
Titanium HydroxideReacted with hydrofluoric acid and a lithium source. researchgate.netFluorotitanic Acid (H₂TiF₆) solution.

Lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF) are the primary lithium sources for this synthesis. While other lithium salts like lithium hydroxide or lithium chloride can be used, starting with lithium carbonate to produce lithium fluoride is a common strategy. google.comgoogle.comguidechem.com

The preparation of the lithium precursor often involves converting industrial-grade lithium carbonate into a more reactive form. google.com A typical procedure involves creating an aqueous suspension of lithium carbonate powder (e.g., a 30% suspension) and adding hydrofluoric acid while heating and stirring. patsnap.com This reaction yields a suspension of lithium fluoride (LiF). patsnap.com The resulting LiF is then filtered, washed with pure water to remove impurities, and prepared as a new suspension (e.g., 20-30%) for the subsequent reaction step. google.compatsnap.com

Lithium PrecursorPreparation MethodResulting Material
Lithium Carbonate (Li₂CO₃)A suspension (e.g., 30%) is reacted with hydrofluoric acid under heat and stirring. patsnap.comLithium Fluoride (LiF) suspension. patsnap.com
Lithium Fluoride (LiF)The filtered and washed solid from the previous step is resuspended in pure water (e.g., 20-30%). google.compatsnap.comLithium Fluoride (LiF) suspension for reaction.

The synthesis of this compound via a solution-based approach using the precursors mentioned above generally follows a two-step reaction pathway involving hydrofluoric acid (HF).

Step 1: Formation of Fluorotitanic Acid The first step involves the reaction of the titanium source, typically titanium dioxide (TiO₂), with hydrofluoric acid. This reaction converts the insoluble TiO₂ into the water-soluble fluorotitanic acid (H₂TiF₆). patsnap.comsemanticscholar.org

Reaction: TiO₂ + 6HF → H₂TiF₆ + 2H₂O

This process is conducted under heating and stirring to ensure a complete reaction and the formation of a clear fluorotitanic acid solution. patsnap.com The existence of the hexafluorotitanate ion ([TiF₆]²⁻) in hydrofluoric acid solutions has been demonstrated through various analytical methods. semanticscholar.org

Step 2: Formation of this compound In the second step, the prepared lithium precursor, typically a lithium fluoride (LiF) suspension, is added dropwise into the fluorotitanic acid solution. google.compatsnap.com This results in a reaction that forms the final product, this compound (Li₂TiF₆), which is soluble in the reaction medium, yielding a transparent solution. google.com

Reaction: H₂TiF₆ + 2LiF → Li₂TiF₆ + 2HF

Alternatively, other lithium sources like lithium hydroxide or lithium carbonate can be added directly to the fluorotitanic acid solution, but using a prepared LiF suspension is noted to produce a higher purity product. google.com

After the reaction forms a transparent this compound solution, the final solid product must be isolated. This is achieved through controlled precipitation and crystallization, which are heavily influenced by process parameters. The process involves concentrating the solution by evaporating the water, which causes the Li₂TiF₆ to precipitate out as a solid. google.com The resulting suspension is then filtered. The collected filter cake undergoes washing with pure water and crystallization, followed by heating and drying to obtain the final this compound powder. google.compatsnap.com

Temperature and reactant concentration are critical variables that control the precipitation and crystallization of Li₂TiF₆.

Temperature: Heating the final this compound solution is a key step in the crystallization process. google.com Elevating the temperature serves to evaporate the solvent (water), thereby increasing the concentration of the dissolved Li₂TiF₆. As the concentration surpasses the solubility limit at that temperature, the compound begins to crystallize out of the solution. google.com The temperature during the final drying stage is also crucial for obtaining a pure, solvent-free product. google.com Studies on other lithium compounds have shown that temperature significantly impacts precipitation rates and crystal size. mdpi.comencyclopedia.pub

Concentration: The concentration of the Li₂TiF₆ solution directly dictates the onset of crystallization. The synthesis procedure involves heating to deliberately concentrate the solution to induce precipitation. google.com The initial concentrations of the precursor suspensions (e.g., 20-30% for LiF) are also controlled to ensure the reaction proceeds efficiently to form a sufficiently concentrated Li₂TiF₆ solution amenable to crystallization. google.compatsnap.com

ParameterInfluence on SynthesisProcess Step
Temperature Evaporates solvent to induce crystallization; affects precipitation rate and crystal properties. google.comencyclopedia.pubStirring and heating of the final solution; drying of the crystallized product. google.com
Concentration Determines the point of saturation and subsequent precipitation of the product. google.comEvaporation of water from the final solution to increase Li₂TiF₆ concentration. google.com

Controlled Precipitation and Crystallization Techniques

Role of Stirring and Heating in Solution Processing

In solution-based synthesis routes for this compound, the mechanical and thermal parameters of stirring and heating are pivotal in controlling the reaction kinetics, nucleation, and crystal growth. A common solution-based method involves reacting a transparent fluorotitanic acid (H₂TiF₆) solution with a lithium fluoride (LiF) suspension. patsnap.comgoogle.com

The role of stirring is multifaceted:

Homogenization : Continuous stirring ensures that the reactants, particularly the suspended lithium fluoride particles, are uniformly distributed throughout the solution. This promotes a consistent reaction rate and prevents localized concentration gradients, which could otherwise lead to non-uniform product formation.

Heating is employed at various stages to drive the reaction to completion and to control the crystallization of the final product. google.com

Evaporation and Concentration : After the initial reaction, the resulting this compound solution is heated to evaporate the solvent (typically water). patsnap.comgoogle.com This increases the solute concentration, eventually leading to supersaturation, which is the driving force for crystallization.

Crystallization and Drying : The controlled heating process influences the size and quality of the resulting crystals. A typical procedure involves a multi-step heating and drying process. For instance, the crystallized product may first be heated to approximately 60°C for several hours, followed by a second heating stage at a higher temperature, such as 110°C, to ensure the complete removal of residual solvent. google.com

The interplay between stirring and heating is crucial for achieving a high-purity, crystalline product. Insufficient stirring can lead to incomplete reactions, while improper heating rates can result in poor crystallinity or the inclusion of impurities within the crystal lattice.

Solid-State Synthesis Routes and High-Temperature Reactions

Solid-state synthesis offers an alternative, solvent-free method for producing this compound. These methods involve the intimate mixing of solid precursors, which are then heated to high temperatures to induce a chemical reaction. This approach is analogous to the solid-state synthesis of other complex fluorides, such as lithium hexafluoroarsenate (LiAsF₆) and lithium hexafluorophosphate (B91526) (LiPF₆). google.comgoogle.com

A potential solid-state route for Li₂TiF₆ would involve the reaction of a lithium source, a titanium source, and a fluorinating agent. The precursors are typically fine powders to maximize the contact area between reactants.

Key Reactants:

Lithium Source : Lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH). google.com

Titanium Source : Titanium dioxide (TiO₂), often in the anatase or rutile crystalline form. researchgate.net

Fluorinating Agent : Ammonium fluoride (NH₄F) is a common choice as it decomposes upon heating to produce hydrogen fluoride (HF) in situ, which then reacts with the oxides. google.comgoogle.com

The reaction kinetics of such systems are highly dependent on temperature. For the related Li₂CO₃-TiO₂ system, studies have shown that the reaction to form lithium titanate (Li₂TiO₃) begins at approximately 530°C (803 K) and proceeds to completion around 800°C (1073 K). researchgate.net The introduction of a fluorinating agent would modify these reaction temperatures, but the process remains a high-temperature endeavor. The general reaction can be conceptualized as:

Li₂CO₃ (s) + TiO₂ (s) + 6NH₄F (s) → Li₂TiF₆ (s) + 6NH₃ (g) + CO₂ (g) + 3H₂O (g)

This method avoids the use of solvents, simplifying product workup, but requires precise control of the reaction temperature and atmosphere to ensure complete reaction and to prevent the formation of undesirable side products.

Optimization of Synthesis Parameters for Enhanced Purity and Morphology

Optimizing the synthesis process is essential for producing this compound with the desired characteristics for high-performance applications. This involves careful control over impurities and the physical form of the final product, including its crystal structure and particle size.

Impurities can be detrimental to the performance of this compound, especially in electrochemical applications like lithium-ion batteries. Water (H₂O) is one of the most common and damaging impurities. nih.gov this compound, like other hexafluoro-salts, is susceptible to hydrolysis. The presence of moisture can lead to the decomposition of the salt and the generation of hydrogen fluoride (HF). researchgate.net

Li₂TiF₆ + 2H₂O → 2LiF + TiO₂ + 4HF

This reaction not only consumes the active material but also produces corrosive HF, which can degrade other components within a battery system. researchgate.net The primary strategy for impurity control is the rigorous exclusion of water throughout the synthesis, purification, and handling stages.

Impurity SourceControl StrategyImpact of Impurity
Hygroscopic Precursors Pre-drying reactants (e.g., Li₂CO₃, TiO₂) under vacuum at elevated temperatures.Formation of HF, reduction of electrochemical performance. nih.govresearchgate.net
Atmospheric Moisture Conducting the synthesis and handling the final product in an inert atmosphere (e.g., an argon-filled glovebox).Degradation of the compound, leading to reduced purity and performance.
Incomplete Reaction Optimizing reaction time, temperature, and stoichiometry of reactants. researchgate.netPresence of unreacted starting materials reduces the overall purity and can introduce unwanted side reactions.
Metallic Impurities Using high-purity starting materials.Cations like sodium can negatively influence the accessible capacity and electrochemical kinetics. nih.gov

Achieving high purity is paramount. For instance, optimized solution-based methods have been reported to yield this compound with purities as high as 98.3%. google.com

Smaller Particles : Offer shorter diffusion paths for lithium ions, which can enhance rate capability. However, their higher surface area can lead to increased side reactions with the electrolyte. researchgate.net

Larger Particles : Have lower surface reactivity but may suffer from slower ion diffusion and higher internal stress during electrochemical cycling.

Several techniques can be employed to control the crystal growth and final particle size of this compound:

Control Parameter/TechniqueEffect on Particle Size/Morphology
Cooling Rate (Crystallization) Slow cooling from a saturated solution generally promotes the growth of larger, more well-defined crystals.
Addition of Seed Crystals Introducing small crystals of the desired material can provide nucleation sites, leading to a more uniform and controlled particle size. rsc.org
Mechanical Milling Post-synthesis ball milling can reduce the size of larger particles and narrow the particle size distribution. researchgate.net
Sifting/Classification Physical separation techniques can be used to isolate particles within a specific size range. researchgate.net

By carefully tailoring these parameters, it is possible to produce this compound with an optimized particle size distribution for a specific application.

Advanced Synthesis Techniques and Scalability Considerations

Beyond traditional solution and solid-state methods, advanced synthesis techniques are being explored to produce this compound with unique properties or via more efficient pathways.

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to heat the reactants directly and rapidly. It can significantly reduce reaction times and potentially lead to different particle morphologies compared to conventional heating. Microwave-assisted solid-state reactions have been successfully used for other lithium alloys. researchgate.net

Bottom-Up Nanofabrication : Methods starting from ionic precursors can enable the formation of nanostructured materials. For example, a "bottom-up" approach using a peroxo titanium complex ion precursor has been used to create layered lithium titanate nanoplates, demonstrating precise morphological control. rsc.org

Flux Growth : For producing high-quality single crystals, flux growth can be employed. This involves dissolving the precursors in a molten salt (the flux) and then slowly cooling the mixture to allow large crystals to form. This method has been used for growing single crystals from reactive lithium melts. arxiv.org

When considering the large-scale production of this compound, scalability becomes a critical factor.

Solid-state reactions are generally well-suited for industrial scale-up due to their solvent-free nature and compatibility with continuous processing equipment common in the ceramics industry.

Solution-based processing can also be scaled up, but requires large reactor volumes and efficient systems for solvent handling and recovery, which can add to the cost and complexity.

Advanced techniques like flux growth or complex bottom-up methods, while offering excellent control at the laboratory scale, often face significant challenges in terms of cost, throughput, and complexity, making them less viable for bulk industrial production at present.

The choice of synthesis method ultimately involves a trade-off between the desired material properties, production cost, and required volume.

Structural and Morphological Characterization of Lithium Hexafluorotitanate

Crystallographic Investigations and Structural Determination

The structural arrangement of atoms in lithium hexafluorotitanate (Li₂TiF₆) and its hydrated forms has been primarily elucidated through crystallographic techniques, with X-ray diffraction being the principal method for determining its crystal lattice, symmetry, and atomic coordinates.

X-ray diffraction studies have revealed that anhydrous this compound crystallizes in the tetragonal crystal system. wikipedia.orgassignmentpoint.com The specific space group identified for this compound is P4₂/mnm (No. 136). wikipedia.orgassignmentpoint.com This structure is distinct from the cubic system (Fm-3m) observed in some related hexafluorometallate compounds. The tetragonal arrangement defines the periodic, three-dimensional array of lithium, titanium, and fluorine ions in the solid state.

In contrast, the hydrated form, specifically this compound dihydrate (Li₂TiF₆·2H₂O), exhibits a different crystal structure. Crystallization from aqueous hydrofluoric acid yields crystals that belong to the monoclinic system, with the space group C2/m. iucr.org The incorporation of water molecules into the crystal lattice fundamentally alters the symmetry and unit cell dimensions compared to the anhydrous form.

CompoundCrystal SystemSpace GroupCell ParametersLi₂TiF₆ (Anhydrous)TetragonalP4₂/mnmNot specified in sourcesLi₂TiF₆·2H₂O (Dihydrate)MonoclinicC2/ma = 10.294 Å, b = 5.934 Å, c = 4.8032 Å, β = 90.13° iucr.org

The crystal structure of this compound is characterized by the presence of [TiF₆]²⁻ anions, where a central titanium atom is octahedrally coordinated to six fluorine atoms. evitachem.com This octahedral geometry is a common feature in hexafluorometallate compounds. The analysis of the crystal structure of the dihydrate form, Li₂TiF₆·2H₂O, provides specific details on the interatomic distances within the lattice. iucr.org The structure consists of a hexagonal close-packed array of fluorine atoms and water molecules, with titanium and lithium ions occupying the distorted octahedral interstices. iucr.org

In the dihydrate, the Ti-F bonds within the octahedra are not all identical, leading to a distorted octahedron. The mean Ti-F bond length has been determined to be 1.94 Å. iucr.org The lithium ions are also in a distorted octahedral environment, coordinated to both fluorine atoms and the oxygen atoms of the water molecules. The average interatomic distances for these bonds are 2.18 Å for Li-F and 2.05 Å for Li-O. iucr.org

Bond TypeMean Interatomic Distance (Å) in Li₂TiF₆·2H₂OTi–F1.94 iucr.orgLi–F2.18 iucr.orgLi–O2.05 iucr.org

In-situ and operando X-ray diffraction are powerful techniques used to monitor the structural evolution of materials in real-time under actual operating conditions, such as during the charging and discharging of a battery. malvernpanalytical.comfrontiersin.orgmdpi.com While specific operando XRD studies focused solely on Li₂TiF₆ are not widely reported, the application of these methods to battery materials provides a clear framework for the type of information that can be obtained.

If Li₂TiF₆ were used as an electrode material, operando XRD could track dynamic changes in its crystal structure. biologic.net This would include monitoring shifts in XRD peak positions, which correspond to the expansion or contraction of the crystal lattice as lithium ions are inserted or removed. youtube.com The technique can also identify phase transformations, the emergence of new crystalline phases, or the loss of crystallinity (amorphization), which are often linked to battery performance and degradation mechanisms. malvernpanalytical.comfrontiersin.org By collecting diffraction patterns continuously during electrochemical cycling, researchers can correlate specific structural events with features in the voltage profile, providing critical insights into reaction mechanisms and failure modes. mdpi.com

Spectroscopic Probes of Electronic Structure, Bonding, and Local Environments

Spectroscopic methods offer complementary information to diffraction techniques by probing the local atomic environments, bonding characteristics, and ionic dynamics within the material.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for investigating the local structure and the dynamics of ions in lithium-containing materials. liverpool.ac.uk By probing NMR-active nuclei such as ⁶Li, ⁷Li, and ¹⁹F, detailed information about Li₂TiF₆ can be obtained. For instance, ¹⁹F solid-state NMR has been used to demonstrate the thermal stability of fluorine in the structure during synthesis. researchgate.net

NMR is particularly valuable for studying lithium-ion dynamics, which is crucial for materials used in electrochemical applications. researchgate.net Techniques such as analyzing the narrowing of NMR signal linewidths with increasing temperature can reveal the onset of lithium ion mobility. researchgate.net Furthermore, measurements of spin-lattice relaxation times (T₁) can provide quantitative data on ionic jump rates and the activation energies for diffusion processes. researchgate.netnih.gov Two-dimensional (2D) exchange NMR experiments can directly probe the exchange process between lithium ions located in different crystallographic sites or environments, mapping out the pathways for ion transport through the crystal lattice. nih.gov These methods allow for the characterization of both localized atomic motion and long-range ionic diffusion, providing a comprehensive picture of the dynamic behavior of lithium ions within the hexafluorotitanate structure. liverpool.ac.ukresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Phase Identification

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a material, which are intrinsic to its crystal structure and chemical bonding. For this compound, which is predicted to adopt an antifluorite-type crystal structure, group theory analysis can determine the expected number of Raman-active vibrational modes. scribd.comoup.com While specific experimental spectra for pure Li2TiF6 are not widely available in the literature, the technique is employed to identify it as a phase in composite materials. For instance, Raman spectroscopy has been used to identify trace phases of Li2TiF6 in the preparation of LiTi2(PO4)3 glass ceramics. researchgate.net The unique spectral fingerprint, arising from the stretching and bending vibrations of the [TiF6]2- octahedra, allows for its unambiguous identification and phase analysis within a complex matrix. mps.si

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. This method has been applied to characterize materials coated with this compound, providing insights into the surface chemistry. acs.orguni-freiburg.de

Analysis of surfaces involving Li2TiF6 reveals characteristic binding energies for its constituent elements. In one study of a related lithium titanate surface where Li2TiF6 species were formed, the Ti 2p XPS spectrum showed peaks at approximately 459.9 eV (Ti 2p3/2) and 465.6 eV (Ti 2p1/2). scienceopen.com These values are indicative of Titanium in the Ti4+ oxidation state. The Li 1s and F 1s core level spectra are also critical for a complete analysis, with expected binding energies consistent with other lithium-fluoride compounds.

Below is an interactive table summarizing typical XPS binding energies observed for elements in environments related to this compound.

Core LevelBinding Energy (eV)Element and Oxidation State
Ti 2p3/2459.9Titanium (Ti⁴⁺)
Ti 2p1/2465.6Titanium (Ti⁴⁺)
Li 1s~56Lithium (Li⁺)
F 1s~685Fluorine (F⁻)

Note: Data for Ti 2p is from a surface containing Li2TiF6 species scienceopen.com; Li 1s and F 1s values are typical for lithium fluoride (B91410) environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Microscopic Analysis of Morphology, Microstructure, and Surface Features

Microscopic techniques provide direct visualization of the physical form of this compound, from the micrometer scale down to the atomic level, revealing details about particle shape, surface features, and internal structure.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. SEM analysis has been effectively used to study this compound, particularly when it is applied as a surface coating on other materials, such as LiMn2O4. jecst.org These studies show that the application of a Li2TiF6 coating can alter the surface, resulting in a rougher topography compared to the uncoated substrate. acs.orgencyclopedia.pub The morphology of as-prepared powders can also be characterized, revealing details about particle size, shape, and the degree of agglomeration, as is common for materials produced via spray-drying or co-precipitation. uni-freiburg.denih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale internal structure of a material. TEM has been crucial in confirming the nature of Li2TiF6 when used as a coating on cathode materials. acs.orguni-freiburg.de Research has shown that a Li2TiF6 layer can be applied as a very thin and homogeneous film. jecst.org High-resolution TEM (HRTEM) can further provide lattice imaging, potentially resolving the crystal lattice of the Li2TiF6, while Energy-Dispersive X-ray (EDX) spectroscopy coupled with TEM can map the elemental distribution, confirming the uniform presence of titanium and fluorine on a coated surface. jecst.org

ParameterValueTechniqueReference
Coating Thickness5 - 20 nmTEM jecst.org
Coating DistributionHomogeneousTEM / EDX jecst.org

Atomic Force Microscopy (AFM) for Surface Roughness and Feature Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of mapping surface topography at the nanometer scale. It is an ideal tool for quantifying surface roughness and visualizing fine surface features. While specific AFM studies focused solely on this compound are not prominent, the technique is widely applied to analogous materials in solid-state battery research to characterize surfaces and grain boundaries. arxiv.orgarxiv.org AFM can provide quantitative data on surface roughness parameters such as the average roughness (Ra) and root-mean-square roughness (Rq). For instance, AFM analysis of a 120 nm thick lithium carbonate film, a related lithium compound, determined a surface roughness of 19 nm. researchgate.net This type of analysis would be directly applicable to Li2TiF6 to map its surface topography and quantify its texture, providing critical data for applications where surface interactions are important. mps.siresearchgate.net

Defect Chemistry and Non-Stoichiometry Studies

The study of defect chemistry and non-stoichiometry in this compound (Li₂TiF₆) is crucial for understanding its properties and optimizing its performance in applications such as solid-state electrolytes. Research in this area has focused on intentionally creating non-stoichiometric compositions to introduce defects and enhance properties like ionic conductivity.

One significant area of investigation involves the modification of the stoichiometric Li₂TiF₆ structure through doping. The introduction of elements like Chlorine (Cl) and the enrichment of Lithium (Li) create specific point defects, such as substitutional and interstitial defects, which directly influence the material's charge transport mechanisms.

Induced Non-Stoichiometry via Doping

Research has demonstrated that non-stoichiometric this compound can be synthesized by introducing Lithium Chloride (LiCl). This process leads to compositions where the standard atomic ratios are altered, resulting in materials such as Li₂.₁₂₅TiF₆ (Lithium-rich) and Li₂TiF₅.₈₇₅Cl₀.₁₂₅ (Chlorine-substituted). researchgate.net

Chlorine Substitution: In compositions like Li₂TiF₅.₈₇₅Cl₀.₁₂₅, chlorine atoms substitute fluorine atoms on the anionic lattice sites. This substitution can distort the local crystal structure, which has been shown to enhance Li⁺ diffusivity by expanding the pathways for ion movement. researchgate.net

Increased Lithium Content: The formulation of Lithium-rich phases, such as Li₂.₁₂₅TiF₆, has a more pronounced effect on ionic conductivity. researchgate.net The excess lithium is incorporated into the structure, potentially forming LiF₄ tetrahedra that share edges with LiF₆ octahedra. This arrangement can increase electrostatic repulsion between Li⁺ ions and distort the geometry, which in turn lowers the energy barrier for lithium-ion movement. researchgate.net

The combined effect of both lithium enrichment and chlorine substitution, as seen in the Li₂.₁₂₅TiF₅.₈₇₅Cl₀.₁₂₅ structure, results in a significant improvement in ionic conductivity. researchgate.net These engineered defects and deviations from stoichiometry are key strategies in tailoring the electrochemical properties of this compound.

Research Findings on Non-Stoichiometric Compositions

Atomistic modeling and simulations provide insight into how these induced defects affect lithium-ion transport. The following table summarizes findings from Ab Initio Molecular Dynamics (AIMD) simulations on various stoichiometric and non-stoichiometric compositions of this compound.

CompositionStoichiometry TypeKey Defects IntroducedEffect on Li⁺ Conduction researchgate.net
Li₂TiF₆StoichiometricBaseline (Reference)Standard Li⁺ conductivity and activation energy.
Li₂TiF₅.₈₇₅Cl₀.₁₂₅Non-StoichiometricSubstitutional (Cl on F site)Enhanced Li⁺ diffusivity due to distortion of Li sites and expanded ion movement pathways.
Li₂.₁₂₅TiF₆Non-StoichiometricInterstitial / Li-rich phaseSignificant enhancement in Li⁺ conduction due to lowered activation energy.
Li₂.₁₂₅TiF₅.₈₇₅Cl₀.₁₂₅Non-StoichiometricSubstitutional and InterstitialDemonstrated significantly improved overall conductivity by combining both effects.

Electrochemical Research Applications of Lithium Hexafluorotitanate

Fundamental Investigations as an Electrolyte Material in Energy Storage Systems

The exploration of lithium hexafluorotitanate as a solid-state electrolyte is foundational to understanding its potential in next-generation batteries. Researchers are focused on its intrinsic electrochemical properties to determine its viability and performance characteristics.

The movement of lithium ions within the crystal structure of this compound is a critical factor in its function as a solid electrolyte. In crystalline solids, ion transport typically occurs through mechanisms such as vacancy-driven hopping or interstitial migration. For Li2TiF6, the specific pathways and the energy barriers associated with lithium-ion diffusion are of key interest. The arrangement of the [TiF6]2- anions and Li+ cations in the crystal lattice dictates the channels available for ion movement.

Detailed mechanistic studies often involve computational modeling and advanced characterization techniques to elucidate the precise nature of lithium transport. These investigations aim to understand how the structural and electronic properties of this compound facilitate or impede the flow of lithium ions, which is essential for achieving high ionic conductivity. The process of intercalation, where lithium ions are inserted into and removed from the electrode material, is governed by the electrochemical potential and the ability of the electrolyte to efficiently deliver ions to the electrode surface.

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a crucial performance metric for batteries. For solid-state electrolytes like this compound, ionic conductivity is often temperature-dependent. Research in this area involves measuring the conductivity of Li2TiF6 across a range of temperatures to understand its thermal characteristics.

The relationship between temperature and ionic conductivity is typically represented by an Arrhenius plot, which can reveal the activation energy for ion transport. Lower activation energy is generally desirable as it indicates that less thermal energy is required to facilitate ion movement. One study has presented an Arrhenius plot for Li2TiF6, providing valuable data on its conductivity as a function of temperature. researchgate.net Enhancing ionic conductivity at elevated temperatures is important for applications that may operate in demanding thermal environments.

CompoundTemperature (°C)Ionic Conductivity (S/cm)Activation Energy (eV)
This compound (Li2TiF6)Data not availableData not availableData not available

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for the development of high-energy-density batteries, as it allows for the use of high-voltage cathodes and low-voltage anodes.

The ESW of this compound is determined using techniques such as cyclic voltammetry. jecst.orgjecst.org This involves applying a sweeping potential to an electrochemical cell containing the Li2TiF6 electrolyte and observing the currents that correspond to its decomposition. The stability of Li2TiF6 against highly reactive electrode materials, such as lithium metal, is a key area of investigation. A stable interface between the electrolyte and the electrode is essential for long-term battery performance and safety.

The interface between the electrolyte and the electrode is where the critical electrochemical reactions of a battery occur. The properties of this interface, including its stability and resistance to charge transfer, significantly impact the battery's efficiency, power density, and cycle life. Research on this compound involves studying the formation and characteristics of the solid electrolyte interphase (SEI) when it is in contact with electrode materials.

The charge transfer dynamics, which describe the rate at which electrons and ions are exchanged at the interface, are investigated using techniques like electrochemical impedance spectroscopy (EIS). A low interfacial resistance is desirable for efficient battery operation. Understanding these interfacial phenomena is key to optimizing the performance of batteries that utilize Li2TiF6. researchgate.net

Advanced Electrolyte Formulations and Composite Materials

To enhance the properties of this compound, it can be incorporated into advanced electrolyte formulations and composite materials. These strategies aim to improve its ionic conductivity, mechanical properties, and compatibility with various electrode materials.

The practical application of this compound in a battery depends on its compatibility with both the anode and the cathode. For next-generation batteries, high-capacity electrode materials are of great interest.

Lithium Metal Anode: The lithium metal anode is considered the "holy grail" for high-energy-density batteries due to its high specific capacity. However, its high reactivity and tendency to form dendrites during cycling pose significant challenges. Compatibility studies of Li2TiF6 with lithium metal focus on the stability of the interface and the ability of the electrolyte to suppress dendrite growth. nih.gov A stable SEI is crucial for enabling long-term cycling of lithium metal anodes.

Strategies for Mitigating Electrolyte Degradation Pathways and Hydrolysis

The stability of electrolytes containing fluorinated salts like this compound (Li2TiF6) is paramount for the long-term performance of lithium-ion batteries. A primary degradation pathway for such compounds is hydrolysis, which occurs in the presence of trace amounts of water. This reaction can lead to the generation of harmful byproducts, such as hydrofluoric acid (HF), which corrodes electrode materials and leads to a decline in cell performance. frontiersin.org The chemical instability of electrolyte components against water is a decisive factor for degradation, and elevated temperatures serve to accelerate the impact of water. fz-juelich.de

Strategies to mitigate these degradation pathways are critical and often draw parallels from research on the more common Lithium Hexafluorophosphate (B91526) (LiPF6) salt. Key approaches include:

Water Scavenging: The most direct strategy is the incorporation of additives that preferentially react with and consume any residual water in the electrolyte. This prevents the initiation of the hydrolysis cascade. Additives known as "HF scavengers" can also neutralize the acidic byproducts of hydrolysis.

Additive-Driven Interphase Formation: The use of specific electrolyte additives can promote the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A well-formed interphase acts as a physical barrier, preventing direct contact between the electrolyte and the reactive electrode surfaces, thereby suppressing continuous decomposition. For instance, additives like vinylene carbonate (VC) and prop-1-ene-1,3-sultone (B1366696) (PES) can be used to regulate the decomposition pathways of fluorinated salts, leading to the formation of a LiF-enriched CEI that enhances stability, particularly at elevated temperatures. sciopen.com

Use of Lewis Basic Additives: Thermal decomposition of fluorinated salts can be a significant issue. Lewis basic additives can stabilize the electrolyte by forming complexes with decomposition products (e.g., PF5 from LiPF6), effectively sequestering them and preventing further parasitic reactions. uri.edusemanticscholar.org This principle could be applicable to stabilize electrolytes containing the TiF6²⁻ anion.

Solvent Fluorination: Employing fluorinated solvents in the electrolyte formulation can enhance oxidative stability, which is particularly crucial for high-voltage applications. osti.govnih.gov An all-fluorinated electrolyte can create a more stable electrochemical environment, reducing the likelihood of solvent-driven degradation reactions that can be catalyzed by byproducts of salt degradation. osti.gov

By implementing these strategies, the detrimental effects of electrolyte degradation and hydrolysis can be significantly curtailed, leading to improved cycle life, enhanced safety, and greater reliability of batteries utilizing this compound.

Development of Solid-State Electrolytes and Polymer-Ceramic Composites

The pursuit of safer, more energy-dense batteries has driven significant research into solid-state electrolytes (SSEs), which replace flammable liquid organic electrolytes. frontiersin.org this compound is being explored in this domain, primarily as a component in composite electrolytes that combine the advantages of different material classes. osti.govresearchgate.net

Polymer-ceramic composite electrolytes are a particularly promising avenue. chemistryviews.org These materials integrate a ceramic filler within a solid polymer matrix, aiming to achieve a synergistic combination of properties: the high ionic conductivity and mechanical strength of the ceramic, and the flexibility and favorable interfacial contact of the polymer. osti.govresearchgate.net While not always the primary conductive species, Li2TiF6 can be used as a functional additive or coating. Research has shown that Li2TiF6 possesses high lithium-ion conductivity. jecst.org

A key strategy involves using Li2TiF6 as a surface modification agent on cathode materials. In one study, a facile co-precipitation method was used to coat LiMn2O4 spinel cathode particles with a thin, homogeneous layer of Li2TiF6 (5 to 20 nm thick). This surface modification was found to be highly beneficial for improving cycle life and rate capability by reducing surface-related failures and facilitating lithium-ion transport at the electrode surface. jecst.org

Composite Electrolyte SystemIonic Conductivity (S/cm) at Room Temp.Key FeatureReference
PEO/LiClO₄ with Li₀.₃₃La₀.₅₅₇TiO₃ nanowires2.4 × 10⁻⁴Nanowire morphology enhances conductivity. frontiersin.org
Li-rich antifluorite (Li₂₊ₓNₓS₁₋ₓ)2.1 × 10⁻⁴Demonstrates high intrinsic stability with Li metal. uwo.ca
LLTO framework in PEO matrix~1.0 × 10⁻⁴3D interconnected framework prevents filler agglomeration. chemistryviews.org
Li₃GaF₆ with solidified ionic liquid~1.0 × 10⁻⁴Highest conductivity reported for a fluoride (B91410) solid electrolyte. sci-hub.se

Exploration in Next-Generation Battery Architectures

Integration into Solid-State Lithium-Metal Batteries

Solid-state lithium-metal batteries (SSLMBs) represent a significant advancement in battery technology, promising higher energy density and improved safety by utilizing a solid electrolyte and a lithium metal anode. nih.gov A critical challenge in SSLMBs is maintaining a stable and low-resistance interface between the solid electrolyte and the highly reactive lithium metal anode. nih.gov

Fluoride-based solid electrolytes are considered promising candidates for SSLMBs due to their potential to suppress the growth of lithium dendrites, which are a primary cause of cell failure and safety hazards. Research on analogous compounds like Li2ZrF6 has shown that the in situ formation of a fluoride-rich solid-electrolyte interphase can markedly enhance Li-ion transfer and inhibit dendrite formation. researchgate.net This suggests that Li2TiF6 could play a similar role, contributing to a stable interface with the lithium metal anode.

The integration of Li2TiF6 would likely be within a composite solid electrolyte structure. For example, a polymer-ceramic composite containing Li2TiF6 could combine the mechanical flexibility needed to accommodate volume changes during lithium plating and stripping with the electrochemical stability offered by the fluoride compound. researchgate.net The development of such electrolytes is crucial for enabling the long-term, stable cycling of high-energy SSLMBs. researchgate.net

Application in High-Voltage Battery Systems

Pushing the operating voltage of lithium-ion batteries is a direct path to increasing their energy density. However, high-voltage operation (typically above 4.3 V vs. Li/Li+) accelerates the degradation of conventional electrolyte systems and cathode materials. researchgate.netrsc.orgnih.gov Li2TiF6 has shown significant promise as a surface coating material to enhance the stability and performance of high-voltage cathodes. jecst.org

In a notable study, LiMn2O4, a spinel cathode material known for its cost-effectiveness and three-dimensional lithium diffusion channels, was coated with Li2TiF6. The coating was shown to significantly improve both the cycle life and high-rate performance of the material when cycled to higher potentials. The Li2TiF6 layer acts as a protective barrier, mitigating parasitic side reactions between the cathode surface and the electrolyte, which are more pronounced at high voltages. Furthermore, its high intrinsic lithium-ion conductivity ensures that the coating does not impede the transport of lithium ions to the active material. jecst.org

The results demonstrated that a 2 wt.% coating of Li2TiF6 on LiMn2O4 yielded a discharge capacity of 103 mAh g⁻¹ after 100 cycles and maintained a capacity of 102.9 mAh g⁻¹ at a very high discharge rate of 20 C, showcasing its effectiveness in high-power, high-voltage applications. jecst.org

Electrochemical Performance of Li₂TiF₆-Coated LiMn₂O₄ Cathodes
Li₂TiF₆ Coating (wt.%)Capacity at 100th Cycle (mAh g⁻¹)Capacity at 20 C-rate (mAh g⁻¹)Key Benefit
0 (Bare)~90~85Baseline performance
1~98~95Improved stability and rate capability
2103102.9Optimal performance enhancement
5~95~98Slight decrease from optimal
jecst.org

Investigations into Other Advanced Battery Chemistries (e.g., Redox Flow Batteries)

While this compound has been investigated for its role in conventional and solid-state lithium-ion batteries, its application in other advanced battery chemistries, such as redox flow batteries, is not well-documented in current scientific literature. Redox flow batteries operate on the principle of using dissolved electroactive species in liquid electrolytes that are pumped to the electrodes, a fundamentally different architecture where the primary role of Li2TiF6 as a solid-state component or coating may not be directly transferable. Future research may explore the use of titanium-fluoride complexes in aqueous or non-aqueous flow battery electrolytes, but this remains a nascent area of investigation.

Electrochemical Characterization Methodologies

Cyclic Voltammetry (CV): This is a fundamental technique used to probe the electrochemical behavior of electrode materials. jecst.orgjecst.org By sweeping the potential and measuring the resulting current, CV can identify the potentials at which oxidation and reduction (redox) reactions occur. jecst.orgunibo.it It helps determine the electrochemical window of an electrolyte, the reversibility of lithium insertion/extraction processes, and can provide initial insights into the kinetics of the reactions. jecst.orgarxiv.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to analyze the resistive and capacitive properties of a battery system. By applying a small AC voltage perturbation over a range of frequencies, EIS can deconstruct the various resistances within the cell, including the bulk electrolyte resistance (related to ionic conductivity), the charge-transfer resistance at the electrode-electrolyte interface, and the resistance of the SEI layer. byu.eduarxiv.org In the context of Li2TiF6, it is used to measure the ionic conductivity of composite electrolytes and to study how surface coatings affect interfacial resistance. jecst.orguwo.ca

Galvanostatic Cycling: This is the most common method for evaluating the practical performance of a battery. It involves charging and discharging the cell at a constant current between set voltage limits. jecst.org This technique provides key performance metrics such as discharge capacity, coulombic efficiency (the ratio of charge out to charge in), capacity retention over many cycles (cycle life), and rate capability (performance at different charge/discharge speeds). jecst.org

Inductively Coupled Plasma (ICP) Analysis: While not strictly an electrochemical technique, ICP is often used in conjunction with electrochemical studies. It is an analytical method used to determine the elemental composition of materials. For instance, it can be used to confirm the precise amount of Li2TiF6 coated onto a cathode material. jecst.org

Together, these methods provide a comprehensive understanding of the electrochemical contributions and performance benefits of this compound in various battery applications.

Electrochemical Impedance Spectroscopy (EIS) for Transport Properties and Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electrochemical properties of materials and interfaces within an electrochemical cell. In the context of lithium-ion batteries, EIS is instrumental in deconvoluting the various resistance components, such as electrolyte resistance, charge transfer resistance, and solid electrolyte interphase (SEI) resistance, as well as understanding ion transport phenomena. The application of EIS to systems incorporating this compound (Li2TiF6) provides critical insights into its influence on these parameters.

Research has explored the use of this compound as a surface coating material for cathode materials like Lithium manganese oxide (LiMn2O4) to enhance electrochemical performance. In such studies, EIS is employed to compare the impedance characteristics of cells with and without the Li2TiF6 coating. Typically, these measurements are conducted over a wide frequency range, for instance, from 10 kHz down to 10 mHz, to capture the dynamics of different electrochemical processes. To ensure the stability of the system, the cell is often allowed to rest for a period, such as one hour, to stabilize the open-circuit potential before the impedance measurement is taken.

The resulting Nyquist plots from these EIS measurements can reveal the impact of the Li2TiF6 coating on the interfacial resistance. For instance, a decrease in the diameter of the semicircle in the Nyquist plot for the coated electrode compared to the uncoated one would indicate a lower charge transfer resistance at the electrode-electrolyte interface. This reduction in resistance can be attributed to the favorable properties of the Li2TiF6 coating, which may facilitate more efficient lithium-ion transfer.

The following table summarizes the key findings from EIS studies on Li2TiF6-coated cathode materials:

Parameter InvestigatedObservation with Li2TiF6 CoatingImplication
Interfacial Resistance Reduction in the semicircle diameter of the Nyquist plot.Lower charge transfer resistance, facilitating easier lithium-ion transfer at the electrode-electrolyte interface.
Resistance Stability More stable impedance spectra over extended cycling compared to uncoated materials.Mitigation of degradation mechanisms such as manganese dissolution and electrolyte decomposition.
Overall Cell Polarization Reduced increase in polarization during cycling.Improved electrochemical stability and enhanced cycle life of the battery.

Cyclic Voltammetry and Chronoamperometry for Redox Behavior

Cyclic Voltammetry (CV) and Chronoamperometry are fundamental electrochemical techniques employed to investigate the redox behavior of electroactive species. researchgate.net While specific, in-depth studies detailing the cyclic voltammograms and chronoamperometric curves of this compound itself are not extensively available in public literature, the principles of these techniques can be applied to understand how its redox behavior would be characterized.

Cyclic Voltammetry (CV) is used to probe the electrochemical stability window of an electrolyte and to identify the potentials at which oxidation and reduction of a species occur. researchgate.net In a lithium-ion battery context, a cyclic voltammogram is obtained by cycling the potential of a working electrode (against a reference electrode) and measuring the resulting current.

When used to study an electrolyte containing this compound, CV could be employed to determine its electrochemical stability. This involves scanning the potential to high and low values to identify the onset of oxidative and reductive decomposition of the electrolyte. A wide electrochemical stability window is crucial for high-voltage battery applications. Furthermore, if the hexafluorotitanate anion ([TiF6]2-) were to undergo redox reactions within the operating potential window of a battery, CV would reveal the characteristic peaks for these processes. The shape, position, and separation of these peaks would provide information about the reversibility and kinetics of the redox reactions.

Chronoamperometry involves stepping the potential of the working electrode to a value where a redox reaction occurs and monitoring the current as a function of time. This technique is particularly useful for studying nucleation and growth processes during electrodeposition and for determining diffusion coefficients of electroactive species.

If this compound were to be involved in a deposition or intercalation process, chronoamperometry could be used to study the kinetics of this process. The shape of the current-time transient would provide insights into the mechanism of deposition (e.g., instantaneous or progressive nucleation). By analyzing the decay of the current over time, which is governed by the diffusion of the electroactive species to the electrode surface, the diffusion coefficient can be calculated using the Cottrell equation.

The following table outlines the typical information that can be obtained from these techniques and their significance in the context of characterizing a compound like this compound:

TechniqueParameter MeasuredSignificance for this compound
Cyclic Voltammetry Anodic and Cathodic Peak PotentialsIndicates the potentials at which oxidation and reduction of the [TiF6]2- species occur.
Peak CurrentRelated to the concentration of the electroactive species and the rate of the redox reaction.
Peak Separation (ΔEp)Provides information on the reversibility of the redox process; a smaller ΔEp suggests a more reversible reaction.
Electrochemical Stability WindowDefines the potential range over which the electrolyte containing Li2TiF6 is stable and does not decompose.
Chronoamperometry Current-Time TransientReveals the kinetics and mechanism of processes like electrodeposition or intercalation involving titanium species.
Cottrell Plot (I vs. t^-1/2)Allows for the determination of the diffusion coefficient of the electroactive species in the electrolyte.

Exploration of Other Research Applications

Catalytic Activity and Precursor Roles in Chemical Transformations

Lithium hexafluorotitanate's chemical properties make it a candidate for investigation in catalysis and as a starting material for the synthesis of other valuable compounds. Its potential stems from the presence of a Lewis acidic titanium center and its fluoride (B91410) ligands.

While specific, widely adopted applications of this compound as a catalyst in organic synthesis and industrial processes are not extensively documented in mainstream literature, the broader class of metal-organic titanates is known for its catalytic utility. These compounds are employed in processes such as olefin polymerization, polyesterification, and resin crosslinking. The catalytic activity of these materials often hinges on the ability of the titanium center to coordinate with organic molecules, thereby activating them for subsequent reactions.

Hexafluorotitanate salts, including this compound, have been utilized as precursors for the synthesis of titanium dioxide (TiO₂). This is significant because TiO₂ is a widely used photocatalyst in environmental remediation and a key material in various industrial applications. The synthesis of TiO₂ from hexafluorotitanate precursors allows for the control of the resulting material's morphology and crystalline phase, which are crucial for its catalytic performance.

Precursor CompoundResulting MaterialPotential Catalytic Application of Resulting Material
Hexafluorotitanate SaltsTitanium Dioxide (TiO₂)Photocatalysis, Environmental Remediation
Metal-Organic Titanates-Olefin Polymerization, Polyesterification

This table illustrates the role of hexafluorotitanate salts as precursors and the catalytic applications of the broader class of metal-organic titanates.

Research in Sensor Technology Development

The unique electrochemical properties of this compound have prompted investigations into its potential use in the development of advanced sensor technologies.

Electrochemical sensors are devices that measure the concentration of a specific analyte by converting a chemical reaction into a measurable electrical signal. chemrxiv.org These sensors typically consist of a working electrode, a reference electrode, and a counter electrode immersed in an electrolyte solution containing the analyte. The interaction of the analyte with the working electrode's surface triggers an electrochemical reaction (oxidation or reduction), leading to a change in potential, current, or impedance, which can be correlated to the analyte's concentration.

While there is no direct and extensive body of research detailing the use of this compound as a primary sensing material, related compounds and concepts are prevalent in the field. For example, electrochemical sensors have been developed for the detection of lithium ions, a critical application in monitoring the state of charge of lithium-ion batteries and in biomedical diagnostics. mdpi.comnih.gov Furthermore, titanium-based materials, such as titanium dioxide, are frequently employed in the fabrication of electrochemical sensors due to their stability, biocompatibility, and catalytic properties. The development of sensors for fluoride ions is also an active area of research, given the importance of monitoring fluoride levels in drinking water and industrial effluents.

Sensor TypeAnalyteRelevance to Li₂TiF₆
Lithium-ion SensorLi⁺Direct relevance to the lithium component.
Fluoride-ion Selective ElectrodeF⁻Direct relevance to the fluoride component.
Sensors with Titanium-based materialsVarious analytesRelevance due to the titanium component.

This table highlights the types of electrochemical sensors that are relevant to the constituent ions of this compound.

Optoelectronic Material Research

The optical and electronic properties of materials are central to the development of optoelectronic devices like light-emitting diodes (LEDs) and solar cells. Research in this area is constantly seeking new materials with tailored properties to enhance device performance.

There is currently a lack of specific research demonstrating the direct application of this compound in commercially available LEDs or solar cells. However, related materials offer insights into potential research directions. For instance, other hexafluorometallate compounds, when doped with manganese (Mn⁴⁺), are studied as red-emitting phosphors for white LEDs (w-LEDs). researchgate.net These phosphors can improve the color rendering index and efficiency of w-LEDs. This suggests that hexafluorotitanates, with suitable activators, could be explored for similar luminescent properties.

In the realm of solar energy, lithium compounds are integral to energy storage solutions, with lithium-ion batteries being a dominant technology for storing power generated by solar panels. organic-chemistry.org While this is an indirect connection, it underscores the importance of lithium-containing materials in the broader solar energy ecosystem. Furthermore, other lithium compounds, such as lithium fluoride (LiF), are used in optoelectronic devices like organic light-emitting diodes (OLEDs) as a buffer layer to improve efficiency. researchgate.net

Related Compound ClassApplication in OptoelectronicsPotential Relevance for Li₂TiF₆
Mn⁴⁺-doped HexafluorometallatesRed-emitting phosphors in w-LEDsPotential for similar luminescent properties.
Lithium Fluoride (LiF)Buffer layer in OLEDsHighlights the utility of lithium compounds in optoelectronic device architecture.
Lithium-ion BatteriesEnergy storage for solar powerIndirect but critical role in the solar energy sector.

This table outlines the applications of related compounds in optoelectronics, suggesting potential areas of investigation for this compound.

Applications in Metal Surface Treatment and Coatings

This compound (Li₂TiF₆) is a compound that has garnered interest in the field of materials science, particularly for its potential applications in the surface treatment of metals and the development of specialized coatings. Research in this area explores how the unique chemical properties of this inorganic compound can be leveraged to enhance the surface characteristics of various metals.

Research in Electroplating and Electrolytic Coatings

The application of this compound in electroplating and the formation of electrolytic coatings represents a significant area of investigation. Some studies suggest its potential use in these processes, although it is considered less common than related compounds like lithium hexafluorophosphate (B91526) (LiPF₆). mdpi.com In electroplating, the composition of the electrolyte bath is critical to the quality, appearance, and performance of the deposited metallic layer. The presence of hexafluorotitanate ions (TiF₆²⁻) and lithium ions (Li⁺) in the electrolyte can influence the electrochemical deposition process, potentially affecting the grain structure, adhesion, and corrosion resistance of the coating.

Potential in Aluminum Refining Processes

This compound has been identified as a compound of interest for use in electrolyte formulations within aluminum refining operations. mdpi.com The conventional industrial process for producing aluminum involves the electrolysis of alumina (Al₂O₃) dissolved in a molten cryolite (Na₃AlF₆) bath. The efficiency of this process is highly dependent on the physicochemical properties of the electrolyte, such as its melting point, electrical conductivity, and ability to dissolve alumina.

The addition of lithium salts, including lithium fluoride, to the electrolyte is a known strategy to improve the efficiency of aluminum electrolysis. These additives can lower the liquidus temperature of the bath, which in turn reduces energy consumption. Furthermore, lithium ions can enhance the electrical conductivity of the molten salt, leading to a more efficient electrolytic process. Given that this compound is a source of lithium and fluoride ions, it is being explored for its potential to confer these benefits in aluminum refining.

Functional Coatings and Advanced Ceramics Research

Beyond metallurgical applications, the properties of this compound make it a candidate for research in the development of functional coatings and advanced ceramic materials. These applications seek to exploit the compound's thermal and chemical characteristics.

In the context of functional coatings, research is aimed at creating surfaces with specific tailored properties, such as enhanced hardness, wear resistance, or specific optical and electronic characteristics. The incorporation of titanium and fluoride into a coating can impart these desirable attributes.

In the field of advanced ceramics, there is growing interest in developing new materials with improved properties for a range of technological applications, from electronic components to high-temperature structural materials. Research into related compounds has highlighted the potential benefits of using lithium and fluoride-containing substances in ceramic processing. For example, lithium fluoride (LiF) has been successfully used as a sintering aid for lithium metatitanate (Li₂TiO₃)-based ceramics. The addition of LiF can significantly lower the high sintering temperatures typically required for these materials, which is advantageous for the fabrication of multilayer ceramic devices.

The table below summarizes key research findings on the effect of Lithium Fluoride (LiF) as a sintering aid in Li₂TiO₃-based ceramics, suggesting a potential analogous role for this compound.

Ceramic SystemSintering Temperature (without LiF)Sintering Temperature (with LiF)Key Improvements with LiF Addition
Li₂Ti₀.₈(Co₁/₃Nb₂/₃)₀.₂O₃1300 °C950 °CEnhanced densification, improved microstructure, significantly enhanced quality factor (Q × f), and regulation of the temperature coefficient of resonant frequency (τf) to a near-zero value.

These findings suggest that this compound, which contains the constituent elements of LiF and a titanium-based ceramic precursor, could be a valuable compound in the synthesis and processing of advanced ceramics.

Theoretical and Computational Studies of Lithium Hexafluorotitanate

Electronic Structure and Bonding Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Lithium Hexafluorotitanate provide fundamental insights into its structural and electronic properties.

Calculations performed for the tetragonal crystal structure of Li₂TiF₆ (space group P4₂/mnm) reveal key energetic and electronic parameters. materialsproject.org The compound is characterized by a network of corner-sharing TiF₆ octahedra. DFT calculations predict a formation energy of approximately -3.551 eV per atom, indicating that the compound is thermodynamically stable with respect to its constituent elements. materialsproject.org

A significant finding from these calculations is the electronic band gap, which is computed to be around 4.390 eV. materialsproject.org This wide band gap suggests that pure, defect-free this compound is an electrical insulator, a critical property for its potential use as a solid-state electrolyte, where electronic conductivity should be minimized to prevent self-discharge in a battery. It's important to note that band gaps computed with standard DFT functionals are often underestimated compared to experimental values. materialsproject.org

Calculated PropertyValueSignificance
Crystal SystemTetragonalDefines the fundamental repeating structure of the atoms.
Space GroupP4₂/mnmDescribes the symmetry of the crystal lattice. materialsproject.org
Formation Energy / Atom-3.551 eVIndicates thermodynamic stability of the compound. materialsproject.org
Calculated Band Gap4.390 eVSuggests the material is an electrical insulator. materialsproject.org
Density2.89 g/cm³Represents the calculated bulk crystalline density. materialsproject.org

Molecular Dynamics Simulations for Ion Transport and Diffusion Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Li₂TiF₆, MD simulations are invaluable for understanding the mechanisms of lithium ion transport, which is critical for applications like solid-state batteries. These simulations model the trajectories of ions over time, governed by interatomic forces. wfu.edu

From these trajectories, key transport properties can be calculated. A primary metric is the Mean Squared Displacement (MSD), which tracks the average distance an ion travels from its starting point over time. The slope of the MSD plot is directly proportional to the diffusion coefficient (D), a fundamental measure of ion mobility. wfu.edu By running simulations at various temperatures, the activation energy for diffusion can be determined, which represents the energy barrier that ions must overcome to move through the crystal lattice. acs.org

In materials like Li₂TiF₆, MD simulations can reveal the specific pathways ions take. rsc.org They can distinguish between different diffusion mechanisms, such as:

Vacancy-mediated hopping: A Li-ion moves into an adjacent empty lattice site.

Interstitial mechanism: A Li-ion moves through the spaces between regular lattice sites.

Collective motion: Multiple ions move in a correlated fashion. acs.org

Ab initio molecular dynamics (AIMD) combines MD with DFT, providing a more accurate description of the interatomic forces without relying on empirical potentials. nih.gov AIMD can be used to study how the lattice vibrations and the dynamic disorder at operating temperatures influence the diffusion pathways and energy barriers in Li₂TiF₆. researchgate.net

Prediction of Electrochemical Stability, Degradation Pathways, and Reaction Intermediates

The electrochemical stability of an electrolyte determines the voltage range within which a battery can operate safely and efficiently. Computational methods, particularly DFT, are used to predict this stability window. researchgate.net This is done by calculating the energy changes for reduction and oxidation reactions that the material might undergo when in contact with a lithium metal anode (low potential) or a high-voltage cathode.

For Li₂TiF₆, its thermodynamic stability is a good starting point. DFT calculations show an "energy above the hull" of 0.000 eV, which predicts that the compound is stable and will not spontaneously decompose into other known stable phases in the Li-Ti-F system. materialsproject.org

Computational stability analysis involves constructing a grand canonical phase diagram. rsc.orgibm.com This diagram maps out the most stable phases as a function of the lithium chemical potential, which is equivalent to the electrode potential. By calculating the reaction energies for the decomposition of Li₂TiF₆ upon lithiation (reduction) or delithiation (oxidation), the theoretical voltage limits can be determined. researchgate.net

For instance, the reduction stability is assessed by calculating the energy of the reaction: Li₂TiF₆ + xLi → Products

The oxidation stability is assessed by: Li₂TiF₆ → Products + xLi⁺ + xe⁻

These calculations can identify the voltage at which these reactions become favorable and predict the resulting degradation products (reaction intermediates), providing crucial guidance on the material's compatibility with different electrode materials.

Computational Design and Screening of Modified this compound Variants

Computational tools enable the rational design and high-throughput screening of new materials with enhanced properties. For Li₂TiF₆, the goal is often to improve ionic conductivity while maintaining stability. This can be achieved by creating modified variants through strategies like doping (substituting one element for another) or forming solid solutions. mdpi.com

First-principles calculations can predict the effects of various modifications:

Defect Formation Energy: DFT is used to calculate the energy required to introduce a specific dopant or create a vacancy in the Li₂TiF₆ lattice. Lower formation energies suggest that the modification is easier to achieve experimentally. researchgate.net

Impact on Ionic Conductivity: Doping can increase the concentration of mobile charge carriers (e.g., lithium vacancies or interstitials), which can enhance conductivity. mdpi.com For example, substituting Ti⁴⁺ with a trivalent cation could create lithium vacancies. Computational models can predict these changes and their effect on the activation energy for ion diffusion.

Structural and Electrochemical Stability: Calculations are performed to ensure that the modified structure remains thermodynamically and electrochemically stable. nih.gov

This computational screening process allows researchers to rapidly evaluate a large number of potential dopants and compositions, prioritizing the most promising candidates for experimental synthesis and characterization. researchgate.net This accelerates the materials discovery cycle, saving significant time and resources compared to a purely experimental trial-and-error approach. For instance, theoretical calculations on fluorine-substituted halide electrolytes have shown how such modifications can enhance interfacial stability against lithium metal, a key goal in solid-state battery design. acs.org

Theoretical Insights into Structure-Performance Relationships and Materials Design Principles

Theoretical studies provide fundamental principles that connect a material's atomic structure to its macroscopic performance, guiding the design of new and improved materials. For solid-state ion conductors like Li₂TiF₆, several key design principles have emerged from computational research.

One of the most critical relationships is between the crystal structure's anion framework and the ionic conductivity. Studies have revealed that materials with an underlying body-centered cubic-like anion packing tend to exhibit high ionic conductivity. researchwithnj.com This arrangement often provides three-dimensional pathways with direct hops between adjacent lithium sites, lowering the energy barrier for diffusion. While Li₂TiF₆ has a tetragonal structure, analyzing its specific arrangement of TiF₆ octahedra and the connectivity of lithium sites is crucial to understanding its transport properties. materialsproject.orgtudelft.nl

Computational studies establish direct links between calculated parameters and performance metrics:

Band Gap and Electronic Leakage: A wide calculated band gap, as seen in Li₂TiF₆, is a design principle for a good solid electrolyte, as it correlates with low electronic conductivity and reduced self-discharge. materialsproject.org

Phonon Spectra and Stability: The vibrational properties (phonons) of the crystal lattice, which can be calculated from first principles, are related to both structural stability and ion transport. Soft phonon modes can sometimes be correlated with low migration barriers for diffusion.

Migration Barrier and Ionic Conductivity: The activation energy for ion migration, calculated using methods like the Nudged Elastic Band (NEB) or from AIMD simulations, is the most direct predictor of ionic conductivity. A key design principle is to modify the structure (e.g., through doping or strain) to lower this barrier. acs.org

By integrating these theoretical insights, researchers can develop a comprehensive understanding of what makes a material like this compound a promising candidate for specific applications and how its structure can be rationally tuned to optimize its performance.

Advanced Characterization Techniques and Methodological Innovations

In-Situ and Operando Characterization of Electrochemical Processes (e.g., during charge/discharge)

In-situ and operando characterization techniques are indispensable tools for observing the dynamic changes in electrode materials under real operating conditions. nih.gov Unlike ex-situ methods that require stopping the electrochemical process and disassembling the cell, in-situ and operando techniques provide real-time data on structural evolution, the formation of the solid-electrolyte interphase (SEI), and ion transport properties during charge and discharge cycles. nih.govdtlab-ntu.com This allows for a direct correlation between electrochemical performance and the physicochemical changes occurring within the material. dtlab-ntu.com

For lithium hexafluorotitanate, these techniques could reveal critical information about its stability and electrochemical reaction mechanisms. For instance, operando X-ray Diffraction (XRD) can track changes in the crystal structure, identifying phase transitions or the development of amorphous phases as lithium ions are inserted or extracted. dtlab-ntu.comenergy.gov Operando Raman or Fourier-transform infrared (FTIR) spectroscopy could monitor the vibrational modes of the Ti-F bonds and the electrolyte components, offering insights into the evolution of the electrode-electrolyte interface and the composition of the SEI layer. dtlab-ntu.comresearchgate.net

Table 1: Potential In-Situ/Operando Techniques for this compound Analysis

Technique Information Gained During Electrochemical Cycling Potential Research Findings for Li₂TiF₆
Operando X-ray Diffraction (XRD) Real-time monitoring of crystal structure changes, phase transitions, and lattice parameter variations. energy.gov Determination of structural stability during lithiation/delithiation; identification of any intermediate phases.
Operando Raman Spectroscopy Probing of vibrational modes to identify changes in chemical bonding and molecular structure at the electrode surface. nih.gov Monitoring the integrity of the [TiF₆]²⁻ octahedra; detecting the formation of specific SEI components.
In-Situ Atomic Force Microscopy (AFM) Visualization of morphological and topographical changes on the electrode surface with nanoscale resolution. energy.gov Observing the formation, evolution, and uniformity of the SEI layer on Li₂TiF₆-containing electrodes.

| In-Situ Transmission Electron Microscopy (TEM) | High-resolution imaging of microstructural and morphological evolution of individual particles. dtlab-ntu.com | Visualizing volume expansion, particle cracking, or amorphization during cycling. |

Synchrotron-Based Techniques for Atomic-Level Insights

Synchrotron light sources produce exceptionally bright and focused X-ray beams, enabling a suite of powerful characterization techniques for probing materials with high resolution. nih.gov These methods are particularly valuable for gaining atomic-level insights into the electronic and geometric structures of materials like this compound. ucsd.edu

X-ray Absorption Spectroscopy (XAS) is a key synchrotron technique that can provide detailed information about the local atomic environment and oxidation state of a specific element. nih.gov For Li₂TiF₆, X-ray Absorption Near Edge Structure (XANES) analysis at the Ti K-edge could precisely determine the oxidation state of titanium and how it changes during electrochemical processes. Extended X-ray Absorption Fine Structure (EXAFS) analysis would reveal details about the coordination number and bond distances between titanium and its neighboring fluorine atoms, offering a picture of the local structure. nih.gov High-resolution synchrotron XRD provides superior data for precise crystal structure refinement, allowing for the accurate determination of lattice parameters and atomic positions. nih.gov

Table 2: Synchrotron-Based Techniques for Atomic-Level Analysis of this compound

Technique Type of Information Specific Insights for Li₂TiF₆
X-ray Absorption Near Edge Structure (XANES) Electronic structure and oxidation state of the absorbing atom. nih.gov Precise determination of the Ti oxidation state (e.g., Ti⁴⁺) and its evolution during charge/discharge.
Extended X-ray Absorption Fine Structure (EXAFS) Local atomic structure including bond distances and coordination numbers. nih.gov Characterization of the local environment around Ti atoms, including Ti-F bond lengths within the [TiF₆]²⁻ octahedra.
High-Resolution X-ray Diffraction (XRD) Precise crystal structure, lattice parameters, and phase purity. nih.gov Accurate refinement of the tetragonal crystal structure; detection of subtle structural distortions or impurity phases.

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. nih.gov | Analysis of the surface chemistry of Li₂TiF₆ particles and the composition of the SEI layer formed during cycling. |

Neutron Scattering for Light Element Localization and Dynamics

Neutron scattering is a powerful technique for materials science, offering unique advantages for studying battery materials. Because neutrons interact with the atomic nucleus rather than the electron cloud, they are highly sensitive to light elements like lithium, which are often difficult to detect with X-ray techniques. scitechdaily.comresearchgate.net This makes neutron diffraction ideal for precisely locating lithium ions within the crystal lattice of this compound. researchgate.net

Neutron diffraction studies can provide unambiguous information on the crystallographic sites occupied by lithium ions and can quantify the site occupancy, which is critical for understanding the structure-property relationships. Furthermore, quasi-elastic neutron scattering (QENS) can probe the diffusive motions of lithium ions on a nanosecond timescale. scitechdaily.com This provides direct insight into the dynamics of lithium transport, such as jump frequencies and diffusion pathways, which are fundamental parameters governing the rate performance of a battery material. scitechdaily.com Inelastic Neutron Scattering (INS) can be used to study the lattice dynamics (phonons), providing information on the vibrational properties and bonding within the material.

Table 3: Neutron Scattering Applications for this compound

Technique Primary Application Data and Insights for Li₂TiF₆
Neutron Diffraction Precise localization of light elements in a crystal structure. researchgate.net Accurate determination of Li-ion positions and site occupancies within the Li₂TiF₆ lattice.
Quasi-Elastic Neutron Scattering (QENS) Study of atomic and molecular diffusion dynamics. scitechdaily.com Measurement of Li-ion self-diffusion coefficients, residence times, and diffusion pathways.
Inelastic Neutron Scattering (INS) Probing of vibrational and magnetic excitations (phonons and magnons). researchgate.net Characterization of the vibrational modes associated with Li-ion motion and the [TiF₆]²⁻ unit.

| Small-Angle Neutron Scattering (SANS) | Characterization of structures on the nanometer to micrometer scale. researchgate.net | Analysis of porosity, particle morphology, and the structure of the electrode-electrolyte interface over larger length scales. |

Future Research Directions and Unresolved Challenges

Enhancing Long-Term Electrochemical Stability and Cycling Performance

A primary focus of future research will be to bolster the long-term electrochemical stability and cycling performance of materials incorporating lithium hexafluorotitanate. While its application as a cathode coating has shown promise in improving the rate capability and cyclability of lithium-ion batteries, a deeper understanding of the degradation mechanisms over extended cycling is required. Future studies should aim to provide quantitative data on long-term performance, elucidating the specific failure modes of Li₂TiF₆-coated electrodes. This will involve advanced characterization techniques to monitor interfacial changes and structural evolution during prolonged charge-discharge cycles. Research into optimizing the coating thickness and morphology will also be critical to maximizing its protective effects without impeding lithium-ion diffusion.

Development of Novel Composite Architectures and Interfacial Engineering Strategies

Moving beyond simple surface coatings, the development of novel composite architectures incorporating this compound is a key area for future exploration. This could involve the creation of three-dimensional electrode structures where Li₂TiF₆ is integrated into the bulk material, potentially offering enhanced structural integrity and improved ionic conductivity throughout the electrode.

Interfacial engineering strategies will also play a pivotal role. The interface between the electrode and the electrolyte is critical to battery performance, and fluorinated compounds like this compound are known to contribute to the formation of a stable solid electrolyte interphase (SEI). nih.gov Future research should focus on tailoring the interface by controlling the composition and structure of the Li₂TiF₆-derived SEI to minimize side reactions with the electrolyte and suppress the formation of dendrites, which can lead to short circuits and battery failure.

Implementation of Green Chemistry Principles in Synthesis and Processing

The conventional synthesis of this compound often involves the use of hazardous reagents such as hydrofluoric acid. researchgate.netwikipedia.org A significant and unresolved challenge is the development of greener and more sustainable synthesis routes. Future research should prioritize the exploration of environmentally benign solvents and starting materials. This could include aqueous-based synthesis methods or the use of solid-state reactions that eliminate the need for harsh solvents. Life cycle assessments of different synthesis pathways will be essential to quantify their environmental impact and guide the development of truly "green" manufacturing processes.

Addressing Scale-Up Challenges and Technoeconomic Feasibility in Research

For this compound to find widespread application, the challenges associated with scaling up its production must be addressed. Laboratory-scale synthesis methods are often not directly transferable to industrial production. Future research must focus on developing scalable and cost-effective manufacturing processes.

Promoting Interdisciplinary Research Synergies for Novel Applications

The advancement of this compound research will greatly benefit from increased collaboration between different scientific disciplines. Materials scientists, chemists, and engineers must work together to tackle the multifaceted challenges associated with this compound. For instance, computational modeling can provide valuable insights into the fundamental properties of Li₂TiF₆ and guide the design of new composite materials. researchgate.net Collaboration between academia and industry will also be crucial to bridge the gap between fundamental research and practical applications.

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